molecular formula C23H25N3O2S B15021856 (4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone

(4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone

Cat. No.: B15021856
M. Wt: 407.5 g/mol
InChI Key: RLFMPCOUBPSGRX-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, a methoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the thiazole ring separately. The benzyl group and the methoxyphenyl group are then introduced through substitution reactions. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone involves its interaction with molecular targets in biological systems. This can include binding to receptors or enzymes, modulating their activity, and affecting cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a drug or a material.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone include other piperidine derivatives, thiazole derivatives, and compounds with methoxyphenyl groups.

Uniqueness

What sets this compound apart is its unique combination of these functional groups, which may confer specific properties and activities not found in other compounds. This uniqueness can be leveraged in various applications, from drug development to materials science.

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone

InChI

InChI=1S/C23H25N3O2S/c1-28-20-9-7-19(8-10-20)24-23-25-21(16-29-23)22(27)26-13-11-18(12-14-26)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3,(H,24,25)

InChI Key

RLFMPCOUBPSGRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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